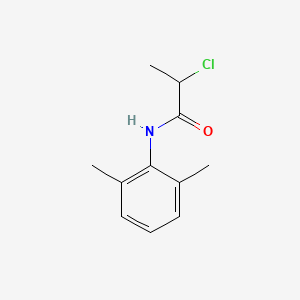
2-chloro-N-(2,6-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(2,6-dimethylphenyl)propanamide” is a biochemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14ClNO . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 211.69 . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Non-linear Optical Material Development
2-chloro-N-(2,6-dimethylphenyl)propanamide has been explored for its potential in creating new organic electro-optic and non-linear optical materials. Researchers synthesized this compound through standard methods, purified it by repeated crystallization, and successfully grew single crystals using the slow evaporation technique. These crystals, characterized by various techniques such as UV-Vis, IR, NMR, and powder XRD, showed promising second harmonic generation (SHG) signals when tested with an ND:YAG laser, marking its significance in the development of novel non-linear optical materials Prabhu & Rao, 2000 Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001.
Antimicrobial Compound Synthesis
Another application is found in the synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, where compounds similar to this compound have been obtained via copper catalytic anionarylation of acrylic and methacrylic acids amides. These compounds, after undergoing cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones, were tested for their antibacterial and antifungal activities, showcasing their potential as antimicrobial agents Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018.
Dielectric and Optical Characterization
Research into the dielectric and optical properties of N-(2 chlorophenyl)-(1-propanamide) single crystals revealed valuable insights into their suitability for various applications. Studies on crystal structure, vibrational assignments via FT-IR and FT-Raman analyses, optical transmission, band gap determination, and dielectric properties have all pointed towards the potential of these crystals in electronic and optoelectronic devices. Their good transparency and significant laser damage threshold further underline their utility in advanced material science Srinivasan, Kanagasekaran, Vijayan, Balamurugan, Prakash, Kannan, Gopalakrishnan, & Ramasamy, 2006.
Safety and Hazards
The safety data sheet for a similar compound, “2-Chloro-N-(2,6-dimethylphenyl)acetamide”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection when handling it .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFOECQCIFQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)

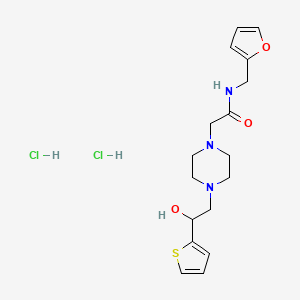
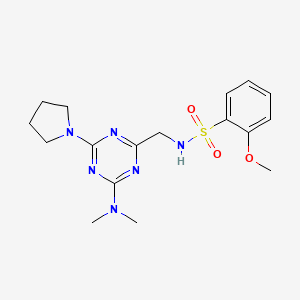
![3-(2-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2954371.png)
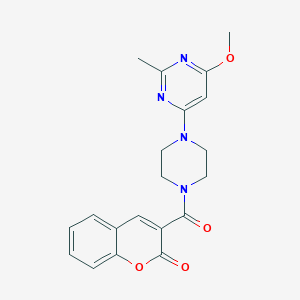
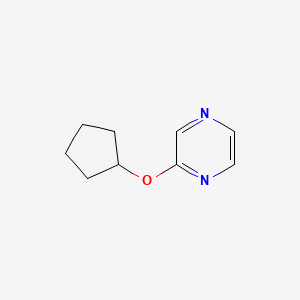

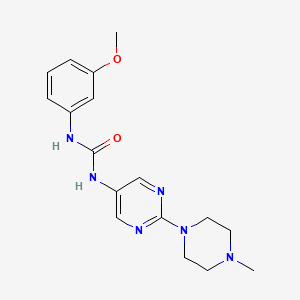
![3-[(4-Fluorophenyl)amino]-1-(4-hydroxyphenyl)azolidine-2,5-dione](/img/structure/B2954377.png)
![1-(2-Chlorophenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2954378.png)
![4-[1-[2-(Triazol-2-yl)ethyl]azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2954379.png)

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2954386.png)
